molecular formula C8H14N2O3 B1525992 N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide CAS No. 388630-70-4

N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No. B1525992
CAS RN: 388630-70-4
M. Wt: 186.21 g/mol
InChI Key: BTOQQJQNYUDOHR-UHFFFAOYSA-N
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Description

“N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide” is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 . It is a member of the class of organic compounds known as phenylpyrrolidines .


Synthesis Analysis

The synthesis of a similar compound, a fluorinated derivative of sigma-1 receptor modulator E1R, has been reported . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated E1R structural derivative .


Molecular Structure Analysis

The molecular structure of “N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide” consists of a pyrrolidine ring linked to an acetamide group through a carbon atom .


Chemical Reactions Analysis

A study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides has been reported . The protection of the N-hydroxy group by methylation of N-hydroxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide to N-methoxy-2-phenylacetamide in its further reaction with 0.5 eq. of t-BuOK results in the formation of intermediate 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one .


Physical And Chemical Properties Analysis

“N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide” has a predicted boiling point of 310.3±44.0 °C and a predicted density of 1.181±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Electron-deficient Alkenes

“N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide” is used as a reactant for the synthesis of electron-deficient alkenes through stereoselective olefination of N-sulfonyl imines. This process is crucial for creating compounds with specific electronic properties that are valuable in various chemical and pharmaceutical applications .

Phosphine-catalyzed Asymmetric Addition Reactions

This compound plays a role in phosphine-catalyzed asymmetric addition reactions, which are essential for producing chiral molecules. Chiral molecules have significant importance in pharmaceuticals, as they can result in drugs with higher efficacy and fewer side effects .

Cysteine-catalyzed Enantioselective Intramolecular Rauhut-Currier Reaction

It serves as a reactant in cysteine-catalyzed enantioselective intramolecular Rauhut-Currier reactions. This type of reaction is used to create complex molecular structures that are often found in natural products and pharmaceuticals .

Wittig Olefination

The compound is involved in Wittig olefination, a chemical reaction used to form alkenes from aldehydes or ketones using phosphonium ylides. This reaction is widely used in the synthesis of fine chemicals and pharmaceuticals .

Synthesis of Marine Natural Products

It is utilized in the synthesis of marine natural products like myriaporone and usneoidone, serving as a ketone synthon. Marine natural products are a rich source of novel bioactive compounds with potential therapeutic applications .

Versatile Synthetic Intermediate

As a Weinreb amide, this compound is widely used as a versatile synthetic intermediate in organic syntheses. It serves as an excellent acylating agent for organolithium or organomagnesium reagents and as a robust aldehyde group equivalent, extending its utility to the preparation of N-protected amino acids and peptides .

Safety and Hazards

The safety, risk, hazard, and MSDS of “N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide” are not explicitly mentioned in the search results .

properties

IUPAC Name

N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-9(13-2)8(12)6-10-5-3-4-7(10)11/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOQQJQNYUDOHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1CCCC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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